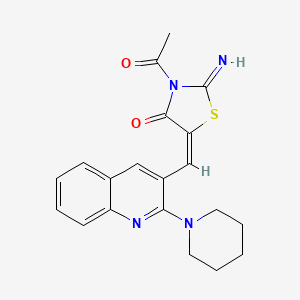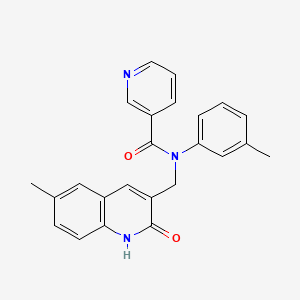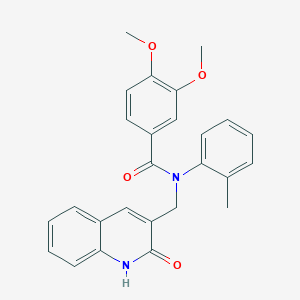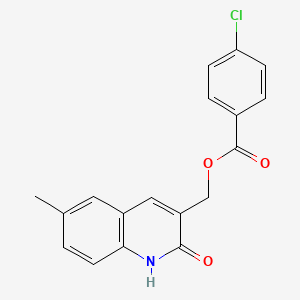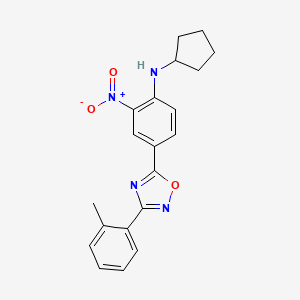
N-cyclopentyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as CPNO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPNO is a member of the 1,2,4-oxadiazole family, which has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of CPNO is not fully understood, but it is believed to involve the inhibition of ROS and the induction of apoptosis in cancer cells. CPNO has been shown to induce the production of ROS in cancer cells, leading to oxidative stress and cell death. Additionally, CPNO has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CPNO has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. In animal studies, CPNO has been shown to reduce the severity of inflammation in models of rheumatoid arthritis and colitis. Additionally, CPNO has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
CPNO has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a variety of biological activities. However, CPNO has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and administration route for CPNO in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on CPNO. One area of interest is the development of CPNO-based fluorescent probes for detecting ROS in living cells. Additionally, further studies are needed to determine the optimal conditions for using CPNO as a photosensitizer in PDT. Furthermore, more studies are needed to investigate the potential of CPNO as a therapeutic agent for inflammatory diseases and cancer. Finally, the development of CPNO analogs with improved biological activities and pharmacokinetic properties is an area of interest for future research.
Conclusion:
In conclusion, CPNO is a chemical compound with potential applications in scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer activities and has been investigated for its potential as a fluorescent probe and photosensitizer. CPNO has several advantages for lab experiments, but more studies are needed to determine its optimal dosage and administration route. Future research on CPNO should focus on developing CPNO-based probes, investigating its therapeutic potential, and developing analogs with improved biological activities and pharmacokinetic properties.
Synthesemethoden
CPNO can be synthesized by the reaction of 3-(o-tolyl)-1,2,4-oxadiazol-5-amine and cyclopentanone in the presence of nitric acid. The reaction yields a yellow solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
CPNO has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. CPNO has also been investigated for its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. Furthermore, CPNO has been studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-6-2-5-9-16(13)19-22-20(27-23-19)14-10-11-17(18(12-14)24(25)26)21-15-7-3-4-8-15/h2,5-6,9-12,15,21H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLGQEPGIQFNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

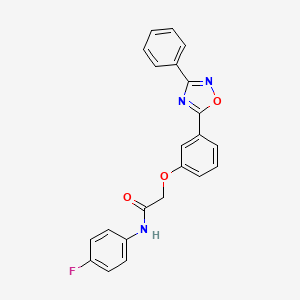
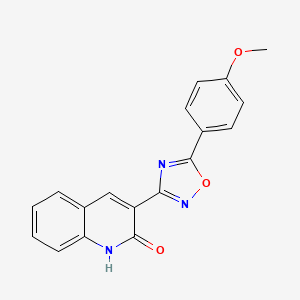

![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B7700090.png)

![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)
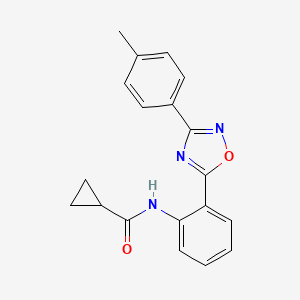
![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)
